Cinacalcet impurity 9

説明

Chemical Identification

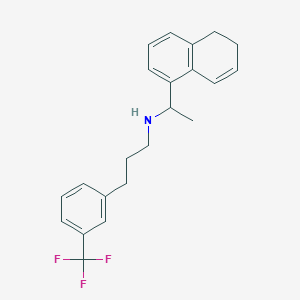

The impurity is systematically named (αR)-5,6-Dihydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine. chemicalbook.compharmaffiliates.com It is also referred to as (R)-N-(1-(5,6-dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine. pharmaffiliates.com This compound is a dihydro-derivative of Cinacalcet, meaning it contains two additional hydrogen atoms in one of the naphthalene (B1677914) rings.

Molecular Formula and Weight

The molecular formula of Cinacalcet Impurity 9 is C22H24F3N. chemicalbook.compharmaffiliates.com Based on this formula, its calculated molecular weight is approximately 359.43 g/mol . chemicalbook.compharmaffiliates.com

Key Structural Features

The core structure of this impurity retains the essential pharmacophoric elements of Cinacalcet, including the (R)-α-methyl-1-naphthalenemethanamine and the 3-(3-(trifluoromethyl)phenyl)propyl side chain. The key distinguishing feature is the partial saturation of the naphthalene ring system, specifically at the 5 and 6 positions. pharmaffiliates.com The presence of the chiral center at the α-carbon of the ethylamine (B1201723) group, with the (R)-configuration, is a critical stereochemical aspect of this molecule.

Interactive Data Table: Structural and Molecular Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (αR)-5,6-Dihydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | chemicalbook.compharmaffiliates.com |

| Synonym | (R)-N-(1-(5,6-dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine | pharmaffiliates.com |

| CAS Number | 802918-36-1 | chemicalbook.compharmaffiliates.com |

| Molecular Formula | C22H24F3N | chemicalbook.compharmaffiliates.com |

| Molecular Weight | 359.43 g/mol | pharmaffiliates.com |

Structure

3D Structure

特性

IUPAC Name |

N-[1-(5,6-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h3-5,7,10-13,15-16,26H,2,6,8-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVAPABQGMRCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CCC2)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origins and Formation Mechanisms of Cinacalcet Impurity 9

Process-Related Impurities in Cinacalcet Synthesis

Process-related impurities in the synthesis of Cinacalcet are substances that are formed as by-products or remain as unreacted starting materials and reagents. mdpi.com The control of these impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. wikipedia.org

Unreacted Starting Materials and Reagents

The synthesis of Cinacalcet typically involves the coupling of two key building blocks: (R)-(+)-1-(1-naphthyl)ethylamine and a side chain containing a 3-(trifluoromethyl)phenyl group. rsc.org One of the primary synthetic routes involves the reductive amination of 3-(3-trifluoromethylphenyl)propanal. researchgate.netnih.govlibretexts.orgpeerj.com In this context, unreacted 3-(3-trifluoromethylphenyl)propanal could be considered a process-related impurity.

Cinacalcet impurity 9, being an unsaturated aldehyde, is structurally related to this key starting material. Its presence can be indicative of an incomplete reaction in the step designed to produce the saturated aldehyde, or it could be an impurity present in the starting aldehyde itself. If the synthesis of 3-(3-trifluoromethylphenyl)propanal proceeds through an unsaturated intermediate, such as 3-(3-trifluoromethylphenyl)acrylic acid, failure to completely reduce the carbon-carbon double bond would result in the presence of the corresponding unsaturated aldehyde, which is a positional isomer of impurity 9. beilstein-journals.org

Formation as By-products during Synthetic Pathways

The formation of this compound as a by-product is intricately linked to the specific synthetic strategies employed. Several routes to Cinacalcet have been described, including those involving allylic amination and reductive amination, both of which can potentially generate unsaturated impurities.

Allylic amination presents a direct method for the formation of C-N bonds at an allylic position. rsc.orgnih.govresearchgate.netacs.orgdntb.gov.ua In the context of Cinacalcet synthesis, a hypothetical allylic amination route could involve the reaction of a suitable precursor bearing an allylic leaving group with (R)-(+)-1-(1-naphthyl)ethylamine. However, such routes are prone to side reactions, including elimination reactions that can generate or regenerate double bonds, potentially leading to unsaturated impurities. The presence of a strong base, often required for these reactions, can promote the formation of conjugated systems, which could be a pathway to an impurity like 3-(4-Trifluoromethylphenyl)propenal.

The most common route to Cinacalcet involves the reductive amination of 3-(3-trifluoromethylphenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine. This reaction proceeds through the formation of a Schiff base (imine) intermediate, which is then reduced to the final secondary amine. researchgate.netnih.govlibretexts.orgpeerj.com The mechanism of Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration. researchgate.netnih.govlibretexts.orgpeerj.comnih.gov

If the starting aldehyde, 3-(3-trifluoromethylphenyl)propanal, contains 3-(4-Trifluoromethylphenyl)propenal (impurity 9) as an impurity, this unsaturated aldehyde can also react with (R)-(+)-1-(1-naphthyl)ethylamine to form the corresponding unsaturated Schiff base. Subsequent reduction of this unsaturated imine can be non-selective, potentially leading to the reduction of the imine bond while leaving the carbon-carbon double bond intact, thus generating an unsaturated final product impurity. Alternatively, under certain reducing conditions, both the imine and the double bond may be reduced, but the presence of the unsaturated starting material complicates the purification process.

The kinetics of the competing reactions play a crucial role in the formation of impurities. The rate of Schiff base formation and its subsequent reduction can be influenced by various factors, including temperature, catalyst, and the concentration of reactants. If the rate of reduction of the desired saturated Schiff base is significantly different from the rate of reduction of the unsaturated Schiff base formed from impurity 9, it could lead to an enrichment of the unsaturated impurity in the final product.

Furthermore, some synthetic methods for preparing the key aldehyde intermediate, 3-(3-trifluoromethylphenyl)propanal, utilize the reduction of an unsaturated precursor like 3-(3-trifluoromethylphenyl)acrylic acid. beilstein-journals.org Incomplete reduction during this step is a direct pathway to the formation of the corresponding unsaturated aldehyde. The kinetics of this reduction reaction are critical; insufficient reaction time, inadequate catalyst activity, or non-optimal temperature and pressure can all lead to the presence of residual unsaturated starting material, which then carries through to the final API as an impurity.

Process parameters such as agitation speed and the mole ratios of reactants can have a significant impact on the impurity profile of the final product. A study on the synthesis of Cinacalcet has shown that an increase in agitation speed can lead to a substantial increase in the formation of impurities. This is attributed to the impact of agitation on the reaction kinetics of the Schiff's base formation. While this study did not specifically identify impurity 9, it highlights the sensitivity of the reaction to physical parameters.

The mole ratio of the amine to the aldehyde is another critical parameter. An excess of either reactant can lead to the formation of side products. For instance, an inappropriate mole ratio could potentially favor side reactions that lead to the formation or persistence of unsaturated impurities.

The following table summarizes the potential impact of key process parameters on the formation of this compound:

| Process Parameter | Potential Impact on Impurity 9 Formation |

| Reaction Temperature | Higher temperatures may favor elimination reactions, potentially leading to the formation of unsaturated by-products. |

| Catalyst Activity | Insufficient catalyst activity in hydrogenation steps can lead to incomplete reduction of unsaturated precursors. |

| Reaction Time | Shorter reaction times in reduction steps can result in the carry-over of unsaturated intermediates. |

| Agitation Speed | Can influence reaction kinetics and mass transfer, potentially affecting the selectivity of the reduction and favoring side reactions. |

| Mole Ratios | Non-optimal mole ratios of reactants in the reductive amination step can lead to the formation of various by-products. |

Role of Catalyst Residues and Residual Solvents

The synthesis of Cinacalcet involves multiple steps that utilize various catalysts and solvents, traces of which can remain in the final product. These residual substances can either be impurities themselves or act as reagents that contribute to the formation of new impurities.

Catalyst Residues: A common step in Cinacalcet synthesis is the hydrogenation of an unsaturated intermediate, such as 3-(3-trifluoromethylphenyl)acrylic acid, to create the saturated side chain. beilstein-journals.orgnih.govbeilstein-journals.org This reaction typically employs a palladium-on-carbon (Pd/C) catalyst. beilstein-journals.orgnih.gov While highly efficient, residual palladium catalyst can sometimes promote unwanted side reactions. For instance, studies on similar hydrogenation reactions have shown that catalyst loading can influence the impurity profile. beilstein-journals.orgbeilstein-journals.org Incomplete or side reactions during the catalytic reduction of precursors to the Cinacalcet side chain could potentially lead to the formation of aldehyde impurities like this compound.

Residual Solvents: Solvents are integral to the synthesis, purification, and crystallization of Cinacalcet. Common solvents used include methanol, pyridine, dichloromethane, and n-hexane. beilstein-journals.orgbeilstein-journals.orggoogle.com International Conference on Harmonisation (ICH) guidelines place strict limits on the presence of residual solvents due to their potential toxicity. veeprho.comeuropa.eu Beyond toxicity, residual solvents can affect the stability of the API. google.com For example, protic solvents might participate in hydrolysis, while others could facilitate degradative side reactions, especially in the presence of heat or catalyst residues. google.comscispace.com The specific contribution of residual solvents to the formation of this compound would depend on the particular synthetic route and the purification steps employed to remove them.

Degradation Pathways Leading to this compound

Forced degradation studies are essential for identifying potential degradation products that may form during the shelf life of a drug. ijper.org Cinacalcet has been subjected to various stress conditions, including oxidation, hydrolysis, and photolysis, to understand its stability profile. nih.govresearchgate.netbiointerfaceresearch.com

Cinacalcet has been found to degrade significantly under oxidative stress, such as exposure to hydrogen peroxide. nih.govresearchgate.net One study identified a specific degradation product under these conditions. researchgate.net The formation of an aldehyde like Impurity 9 is consistent with oxidative cleavage or transformation of certain functional groups within the molecule or its precursors. The process of N-dealkylation and oxidation of the naphthalene (B1677914) ring are known metabolic pathways for Cinacalcet, indicating the molecule's susceptibility to oxidative transformation. daneshyari.com

Hydrolysis is a common degradation pathway for pharmaceuticals. ijper.org Studies show that Cinacalcet undergoes degradation under both acidic and basic hydrolytic conditions. researchgate.netresearchgate.netbhu.ac.in Acidic hydrolysis was found to produce three distinct degradation products, while basic hydrolysis yielded two. researchgate.net Although the specific structures of all degradation products from these studies are not always fully elucidated in the literature, the potential for hydrolysis to alter the Cinacalcet molecule or its intermediates is clear.

In contrast to its susceptibility to oxidative and hydrolytic conditions, Cinacalcet has been found to be relatively stable under photolytic stress. nih.govresearchgate.net When exposed to UV light, no significant degradation was observed, suggesting that photolytic pathways are not a primary source of impurity formation for this compound. researchgate.netbiointerfaceresearch.com

| Stress Condition | Observation | Resulting Degradants | Reference |

|---|---|---|---|

| Oxidative (H₂O₂) | Significant degradation observed. | One major degradation product (DP-II) identified. | nih.govresearchgate.net |

| Acidic Hydrolysis (HCl) | Significant degradation observed. | Three degradation products (DP-I, DP-II, DP-III) identified. | researchgate.net |

| Basic Hydrolysis (NaOH) | Significant degradation observed. | Two degradation products (DP-I, DP-III) identified. | researchgate.netbhu.ac.in |

| Photolytic (UV Light) | Stable; no significant degradation observed. | None | nih.govresearchgate.net |

| Thermal (Heat) | Stable; no significant degradation observed. | None | nih.govresearchgate.net |

Impurities Arising from Starting Materials for Cinacalcet Synthesis

The purity of the final API is highly dependent on the quality of the starting materials and intermediates used in its synthesis. google.com Impurities present in these early-stage materials can be carried through the synthetic process to become impurities in the final product. beilstein-journals.org

The synthesis of Cinacalcet commonly involves the coupling of two key fragments: (R)-(+)-1-(1-naphthyl)ethylamine and a three-carbon chain attached to a 3-(trifluoromethyl)phenyl group. ub.edu The latter fragment is often derived from precursors like 3-(trifluoromethyl)benzaldehyde (B1294959) or 3-(3-trifluoromethylphenyl)acrylic acid. beilstein-journals.orgnih.gov this compound, 3-(3-(trifluoromethyl)phenyl)acrylaldehyde, is structurally very similar to these precursors. Its presence could result from:

Incomplete reaction: If 3-(3-(trifluoromethyl)phenyl)acrylaldehyde were an intermediate in the synthesis of the side chain, an incomplete subsequent reaction could lead to its presence in the final product.

Contamination of a starting material: 3-(3-(trifluoromethyl)phenyl)acrylaldehyde could be an impurity present in the 3-(3-trifluoromethylphenyl)acrylic acid or other precursors used to build the side chain.

| Intermediate | Potential Related Impurity | Reference |

|---|---|---|

| 3-(3-Trifluoromethylphenyl)acrylic acid | 3-(3-(Trifluoromethyl)phenyl)acrylaldehyde (Impurity 9) | beilstein-journals.orgnih.gov |

| 3-(3-Trifluoromethyl)benzaldehyde | Carry-over of starting material or related aldehydes. | nih.gov |

| (R)-(+)-1-(1-Naphthyl)ethylamine | Regioisomers, diastereomers. | nih.gov |

Identification as a Novel Process Impurity of Cinacalcet

This compound has been specifically identified as a novel process impurity. A patent details a reverse-phase high-performance liquid chromatography (HPLC) method for identifying and separating five novel impurities generated during the synthesis of Cinacalcet, explicitly naming Impurity 9 as one of them. google.com This identification underscores its relevance as a process-related substance that must be controlled within the manufacturing process to ensure the purity and quality of the final drug substance. The characterization and control of such impurities are fundamental requirements for regulatory approval and product safety. synzeal.com

Advanced Analytical Methodologies for Cinacalcet Impurity 9

Chromatographic Separation Techniques for Impurity Profiling

Chromatography is the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation of the API from structurally similar compounds. Various chromatographic techniques have been developed and validated for Cinacalcet, each providing distinct advantages for impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Cinacalcet and its related substances due to its versatility, precision, and robustness. synthinkchemicals.comresearchgate.net

Reversed-Phase HPLC (RP-HPLC) is the predominant mode used for Cinacalcet impurity profiling. Method development focuses on optimizing stationary phase, mobile phase composition, pH, and temperature to achieve efficient separation of all known impurities from the main component and each other.

Several stability-indicating RP-HPLC methods have been successfully developed. biointerfaceresearch.com These methods are capable of separating Cinacalcet from its degradation products formed under various stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. bhu.ac.inrsc.org The development process often involves screening different columns (e.g., C8, C18, Phenyl) and mobile phase modifiers to achieve the desired selectivity and resolution. rsc.org For instance, a method using a YMC pack butyl column with a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) has been validated for separating Cinacalcet from its ethanamine, mesylate, and dehydro impurities. bhu.ac.in Another study demonstrated good separation on a Purospher® STAR Phenyl column using a sodium perchlorate (B79767) buffer and an acetonitrile gradient. sigmaaldrich.com

Detailed research findings from various RP-HPLC methods are summarized in the table below.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Research Focus |

| X-Terra Symmetry C18 (4.6 x 150mm, 5 µm) | Phosphate buffer: Acetonitrile (40:60 v/v), pH 3.0 | 0.9 | 282 nm | Estimation of Cinacalcet in bulk and tablet forms. biointerfaceresearch.com |

| YMC pack butyl | Phosphate buffer (pH 3.0) and Acetonitrile | Not Specified | Not Specified | Separation of ethanamine, mesylate, and dehydro impurities. bhu.ac.in |

| Purospher® STAR Phenyl (150 x 4.6 mm, 5µm) | A: 10 mmol/L Sodium perchlorate (pH 2.5); B: Acetonitrile (Gradient) | 1.0 | 215 nm | Analysis of Impurities A, B, and C. sigmaaldrich.com |

| Phenomenex C8 (250 x 4.6 mm, 5 µm) | 10 mM aqueous ammonium (B1175870) acetate (B1210297) and Acetonitrile (Gradient) | 1.0 | 270 nm | Separation of related substances and forced degradation products. rsc.org |

| Hypersil BDS (100 mm×4.6mm, 3µm) | A: Buffer and Methanol (70:30); B: Acetonitrile, Methanol, Water (90:5:5) (Gradient) | Not Specified | 210 nm | Estimation of Amine, Alcohol, Mesylated, Regio, and Dimer impurities. ijrpr.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster, more efficient, and higher-resolution separations. waters.comspectralabsci.com This technology is particularly advantageous for complex impurity profiling, where numerous closely eluting species must be resolved. researchgate.net

A stability-indicating RP-UPLC method was developed for the quantitative estimation of Cinacalcet impurities in both the API and pharmaceutical formulations. nih.govmdpi.com This method demonstrates the power of UPLC to significantly reduce analysis time compared to traditional HPLC methods—from over 70 minutes to under 40 minutes—while improving the separation of key impurities, including the regioisomer and diastereomeric isomers. nih.gov The enhanced resolution and sensitivity of UPLC make it an ideal tool for detecting trace-level impurities and for high-throughput quality control applications. spectralabsci.comnih.gov

| Parameter | Condition |

| Column | Acquity BEH Shield RP18 (100 × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.02 M Potassium dihydrogen orthophosphate (pH 6.6) with triethylamine |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 223 nm |

| Run Time | 40 minutes |

While liquid chromatography is the primary tool for analyzing Cinacalcet and its non-volatile impurities, Gas Chromatography (GC) is essential for the detection and quantification of volatile or semi-volatile impurities. These can include residual solvents from the manufacturing process or specific volatile degradation products. Although specific applications of GC for "Cinacalcet Impurity 9" are not detailed in the literature, the technique's applicability is well-established for trace-level analysis of potentially genotoxic impurities in APIs. For instance, GC coupled with mass spectrometry (GC-MS) provides the high specificity and sensitivity required to detect impurities at parts-per-million (ppm) levels.

Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for impurity profiling, providing high separation efficiency and unique selectivity based on the charge-to-size ratio of analytes. nih.gov It is particularly useful for analyzing chiral compounds and charged impurities. proquest.com

Several CE methods have been developed for Cinacalcet. googleapis.com Capillary Zone Electrophoresis (CZE), the most common mode of CE, has been successfully applied to the impurity profiling of Cinacalcet, with methods capable of separating analytes within 10 minutes. nih.govgoogleapis.com By employing Quality by Design (QbD) principles, a robust CZE method was developed for the simultaneous determination of enantiomeric purity and other impurities of Cinacalcet. researchgate.net This method utilized (2-hydroxypropyl)-γ-cyclodextrin as a chiral selector to achieve separation. researchgate.net The rapid analysis times and low consumption of organic solvents make CE an environmentally friendly and efficient technique for pharmaceutical analysis. scielo.br

| Parameter | Condition |

| Instrument | Agilent HP 3D CE |

| Capillary | Fused silica (B1680970) (55 cm effective length, 75 µm internal diameter) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 6.4) : Methanol (95:5, v/v) |

| Voltage | 30 kV |

| Temperature | 24°C |

| Detection | Photodiode Array (PDA) at 220 nm |

| Analysis Time | < 5 minutes |

While RP-HPLC is dominant, other chromatographic modes can offer orthogonal selectivity, which is valuable for comprehensive impurity profiling.

Thin-Layer Chromatography (TLC): TLC is often used as a simple, rapid, and cost-effective technique for qualitative analysis during process development and for initial purity assessments. It can be used to monitor the progress of reactions and identify the presence of major impurities.

Normal-Phase HPLC (NP-HPLC): NP-HPLC could be employed to separate highly polar impurities that are poorly retained in reversed-phase systems. It offers a different selectivity profile compared to RP-HPLC.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another valuable technique for separating polar compounds. It uses a polar stationary phase with a partially aqueous, high-organic-content mobile phase. This mode could be particularly useful for separating polar metabolites or degradation products of Cinacalcet that are not amenable to RP-HPLC.

Supercritical Fluid Chromatography (SFC): SFC is a high-speed, high-efficiency technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It is particularly well-suited for chiral separations and can offer faster analysis times and reduced solvent consumption compared to HPLC. Its application could be explored for the chiral separation of Cinacalcet from its diastereomeric impurities.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantification

A suite of sophisticated analytical techniques is employed to unambiguously determine the chemical structure of this compound and to accurately measure its presence in drug substances and products. These methods provide detailed information on the molecule's mass, atomic connectivity, functional groups, and chromophoric properties.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, with the chemical name 3-(4-Trifluoromethylphenyl)propenal and a molecular formula of C10H7F3O, the nominal molecular weight is 200.15 g/mol . synthinkchemicals.comkmpharma.in In MS analysis, this impurity would be expected to show a molecular ion peak corresponding to this mass.

Tandem mass spectrometry (MS/MS) provides further structural insights by fragmenting the molecular ion and analyzing the resulting daughter ions. This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification. While specific fragmentation data for this compound is not extensively detailed in publicly available literature, the general principles of fragmentation would apply. The propenal group and the trifluoromethylphenyl ring would likely be key sites of fragmentation, yielding characteristic product ions that can be pieced together to confirm the structure.

Table 1: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C10H7F3O |

| Molecular Weight | 200.15 |

| Monoisotopic Mass | 200.0449 |

| Major Fragmentation Pathways | Cleavage of the propenal side chain, loss of CO, fragmentation of the trifluoromethylphenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 13C-DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of 3-(4-Trifluoromethylphenyl)propenal would exhibit characteristic signals for the aldehydic proton, the vinylic protons of the propenal group, and the aromatic protons of the trifluoromethylphenyl ring. The chemical shifts and coupling constants of these protons would provide definitive information about their connectivity.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the vinylic carbons, the carbons of the aromatic ring, and the carbon of the trifluoromethyl group.

¹³C-DEPT (Distortionless Enhancement by Polarization Transfer): This NMR experiment would be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the carbon assignments made in the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.5 - 10.5 | 190 - 200 |

| Vinylic CH | 6.0 - 8.0 | 120 - 150 |

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| CF₃ | - | 120 - 130 (quartet) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the aldehyde, the carbon-carbon double bond (C=C) of the alkene, the aromatic ring, and the carbon-fluorine bonds of the trifluoromethyl group.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (aldehyde) | 1680 - 1715 (strong) |

| C=C (alkene) | 1620 - 1680 (variable) |

| C-H (aromatic) | 3000 - 3100 (medium) |

| C-F (trifluoromethyl) | 1000 - 1400 (strong, multiple bands) |

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for the quantification of compounds that contain chromophores (light-absorbing groups). The conjugated system of the propenal group and the aromatic ring in this compound makes it amenable to UV-Vis analysis. The wavelength of maximum absorbance (λmax) is a key parameter used for quantification. While a specific λmax for this impurity is not widely reported, it is expected to be in the range of 250-300 nm due to the extended conjugation. pharmainfo.in A validated UV-Vis spectrophotometric method would demonstrate linearity, accuracy, and precision for the quantification of this impurity.

Method Validation Parameters for this compound Quantification

The analytical methods used for the quantification of this compound must be rigorously validated to ensure they are reliable, accurate, and reproducible. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Specificity and Resolution from Other Impurities and Parent Drug

Specificity is a critical validation parameter that demonstrates the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the parent drug substance.

In the context of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is typically developed. nih.gov The specificity of such a method is demonstrated by its ability to separate the peak of this compound from the peaks of Cinacalcet and other known and potential impurities. This separation is quantified by the resolution (Rs) between adjacent peaks, with a resolution value of greater than 1.5 generally considered to indicate baseline separation.

To establish specificity, forced degradation studies are often performed on Cinacalcet to generate potential degradation products. The analytical method must be able to resolve this compound from all these degradation products. Chromatograms of the pure impurity, the parent drug, a mixture of all known impurities, and a placebo (for formulated products) are compared to demonstrate the absence of interference. The peak purity of the analyte can also be assessed using a photodiode array (PDA) detector to ensure that the peak is spectrally homogeneous and not co-eluting with other components.

Table 4: Typical HPLC Method Parameters for the Analysis of Cinacalcet and its Impurities

| Parameter | Typical Condition |

| Column | C18 or Phenyl stationary phase |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV at a specific wavelength (e.g., 215 nm or 282 nm) sigmaaldrich.combiointerfaceresearch.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

Linearity of Response

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For an impurity, this range typically spans from the reporting threshold to at least 120% of the specification limit. A linear relationship is generally established by a minimum of five concentration levels. The linearity is evaluated by visual inspection of a plot of signals as a function of analyte concentration and is commonly confirmed using the coefficient of determination (R²) which should ideally be ≥ 0.99.

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 0.05 | 1250 |

| 0.10 | 2480 |

| 0.25 | 6200 |

| 0.50 | 12450 |

| 0.75 | 18700 |

| Correlation Coefficient (R²) | 0.9995 |

Note: This is a hypothetical data table.

Detection and Quantification Limits (LOD and LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For impurities, the LOQ is a critical parameter. These limits are often determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Table 2: Hypothetical Detection and Quantification Limits for this compound

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| LOD | Signal-to-Noise (3:1) | 0.015 |

| LOQ | Signal-to-Noise (10:1) | 0.05 |

Note: This is a hypothetical data table.

Accuracy and Precision Assessments

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. The recovery is typically expected to be within 80-120% for impurities.

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) are evaluated.

Table 3: Representative Accuracy and Precision Data for this compound

| Spiked Level (%) | Mean Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |

|---|---|---|---|

| LOQ | 98.5 | 2.5 | 3.8 |

| 100 | 101.2 | 1.8 | 2.9 |

| 120 | 102.1 | 1.5 | 2.5 |

Note: This is a hypothetical data table.

Robustness and System Suitability Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in pH of the mobile phase, column temperature, and flow rate.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. Parameters such as theoretical plates, tailing factor, and resolution between the impurity peak and other components are monitored.

Table 4: Example of Robustness Study Parameters and Acceptance Criteria

| Parameter | Variation | Acceptance Criteria |

|---|---|---|

| Flow Rate | ± 0.2 mL/min | System suitability parameters met |

| Column Temperature | ± 5 °C | System suitability parameters met |

| Mobile Phase pH | ± 0.2 units | System suitability parameters met |

Note: This is a hypothetical data table.

Mass Balance Studies in Degradation Analysis

Mass balance studies are crucial in the development of stability-indicating methods. nih.gov The principle is to demonstrate that the decrease in the amount of the active substance is quantitatively accounted for by the formation of degradation products. nih.gov In forced degradation studies, Cinacalcet would be subjected to stress conditions like acid, base, oxidation, heat, and light. biointerfaceresearch.com A validated stability-indicating method would be able to separate the degradation products from the parent drug and its known impurities, including impurity 9. nih.gov The mass balance is achieved if the sum of the assay of the parent drug and the levels of all impurities and degradation products is close to 100% of the initial assay value. nih.gov Achieving a mass balance of 95-105% is generally considered acceptable and confirms that all major degradation products have been detected. nih.gov

Development of Stability-Indicating Analytical Methods for Cinacalcet Impurities

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A SIAM accurately measures the active ingredients, without interference from degradation products, process impurities, excipients, or other potential impurities. biointerfaceresearch.com The development of such a method for Cinacalcet would involve forced degradation studies to generate potential degradants. biointerfaceresearch.com The chromatographic conditions would then be optimized to achieve adequate separation of Cinacalcet from all known impurities, including impurity 9, and any degradation products formed under stress conditions. nih.gov The validation of the SIAM would follow the ICH guidelines, covering specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. nih.govbhu.ac.in

Utilization of Reference Standards for this compound

The accurate quantification of this compound relies on the availability of a well-characterized reference standard. synzeal.com Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of the impurity in a sample. The reference standard for this compound would be used to determine the response factor, confirm the retention time in chromatographic methods, and to prepare calibration standards and controls for method validation and routine analysis. The purity of the reference standard itself must be rigorously established using a combination of analytical techniques. synzeal.com

Impurity Control Strategies and Process Optimization for Cinacalcet

Strategies for Minimizing Formation of Cinacalcet Impurity 9 during Synthesis

The formation of this compound as a residual impurity in the final product is primarily due to its incomplete consumption during the coupling reaction with (R)-(+)-1-(1-naphthyl)ethylamine. Therefore, strategies to minimize its presence are centered on driving this reaction to completion and understanding the factors that may hinder its full conversion.

Process Parameter Optimization

Careful optimization of reaction parameters is a fundamental strategy to ensure the efficient conversion of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene and minimize its carryover. Key parameters that are typically scrutinized include:

Stoichiometry of Reactants: Adjusting the molar ratio of (R)-(+)-1-(1-naphthyl)ethylamine to 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene can significantly influence the reaction's completeness. A slight excess of the amine may be employed to ensure the full consumption of the brominated intermediate.

Reaction Temperature and Time: The reaction kinetics are highly dependent on temperature. A systematic study to identify the optimal temperature profile is crucial. This involves finding a balance where the reaction proceeds at a reasonable rate without promoting the formation of degradation products. The duration of the reaction is also critical to ensure it proceeds to completion.

Base Selection and Concentration: The choice of base and its concentration are vital for the nucleophilic substitution reaction. The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards product formation. The strength and solubility of the base can impact reaction efficiency.

Solvent System: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction rate. A solvent that facilitates the interaction between the reactants is essential for an efficient process.

| Process Parameter | Optimization Goal for Minimizing Impurity 9 | Potential Impact |

| Molar Ratio | Ensure complete consumption of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | Excess amine can drive the reaction to completion, but may introduce other impurities if not controlled. |

| Temperature | Achieve optimal reaction rate without degradation | Higher temperatures can increase reaction speed but may also lead to side reactions and impurity formation. |

| Reaction Time | Allow for complete conversion of the starting material | Insufficient time leads to unreacted intermediate, while excessive time can promote degradation. |

| Base | Efficiently neutralize acid byproduct and drive the reaction forward | The nature and amount of base can influence reaction kinetics and the formation of byproducts. |

| Solvent | Maximize solubility of reactants and facilitate the reaction | The solvent system can affect reaction rate and the impurity profile. |

Selection of Alternative Synthetic Routes

Exploring alternative synthetic routes that either avoid the use of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene or utilize a more reactive intermediate can be an effective long-term strategy for impurity control. Some alternative approaches in the synthesis of Cinacalcet include:

Reductive Amination: This widely used method involves the reaction of 3-(3-(trifluoromethyl)phenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine in the presence of a reducing agent. This pathway eliminates the use of the brominated intermediate altogether, thereby precluding its presence as an impurity.

Amide Formation and Reduction: Another route involves the formation of an amide by reacting 3-(3-(trifluoromethyl)phenyl)propanoic acid with (R)-(+)-1-(1-naphthyl)ethylamine, followed by reduction of the resulting amide to yield Cinacalcet. This approach also circumvents the use of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene.

Purification Techniques for Removal of this compound

Even with optimized synthetic processes, trace amounts of this compound may persist. Therefore, robust purification methods are essential to ensure the final API meets the required purity specifications.

Crystallization and Isolation Procedures

Crystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system. For the removal of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene from Cinacalcet, the selection of an appropriate solvent or solvent mixture is critical. The ideal solvent should exhibit high solubility for Cinacalcet at elevated temperatures and low solubility at cooler temperatures, while the impurity should either remain in the mother liquor or have significantly different solubility characteristics.

The process typically involves dissolving the crude Cinacalcet in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization of the pure product, leaving the impurity behind in the solution. Multiple recrystallization steps may be necessary to achieve the desired level of purity. The efficiency of this process is monitored by analyzing the purity of the isolated crystals at each stage.

Chromatographic Purification Methods

Chromatographic techniques offer a high degree of separation and are particularly useful for removing impurities with similar physical properties to the main compound.

Column Chromatography: This technique can be employed for the purification of Cinacalcet on a laboratory or larger scale. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a single solvent or a mixture of solvents) are chosen to achieve effective separation of Cinacalcet from impurity 9 based on their differential adsorption and elution characteristics.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. This method utilizes a high-pressure system to pass the mixture through a column packed with a stationary phase, allowing for the separation of components with high resolution. While effective, it is often more suitable for smaller scale production due to cost and complexity.

| Purification Technique | Principle of Separation | Key Parameters to Optimize |

| Crystallization | Differential solubility of Cinacalcet and impurity 9 in a solvent system. | Solvent selection, temperature profile, cooling rate, seeding. |

| Column Chromatography | Differential adsorption of Cinacalcet and impurity 9 onto a stationary phase and their elution with a mobile phase. | Stationary phase, mobile phase composition, flow rate, column loading. |

| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and a mobile phase under high pressure. | Column chemistry, mobile phase gradient, flow rate, injection volume. |

In-Process Control (IPC) Methodologies for Impurity Monitoring

Effective in-process control (IPC) is crucial for monitoring the levels of this compound throughout the manufacturing process. This allows for timely intervention and process adjustments to ensure the final product's quality.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose. A validated HPLC method with a suitable column and mobile phase can accurately quantify the levels of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene at various stages of the synthesis.

Typical IPC checks would include:

Monitoring the completion of the coupling reaction: Analyzing reaction samples at regular intervals to ensure the consumption of the starting material, 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene, to acceptable levels.

Assessing the purity of the crude product: Quantifying the level of impurity 9 in the crude Cinacalcet before proceeding to the purification steps.

Evaluating the effectiveness of purification steps: Analyzing samples after each crystallization or chromatographic step to confirm the reduction of the impurity to the specified limit.

By implementing a comprehensive strategy that combines synthetic process optimization, robust purification techniques, and diligent in-process monitoring, the levels of this compound can be effectively controlled, ensuring the production of high-quality Cinacalcet that meets all regulatory requirements.

Establishment of Acceptable Limits and Specifications for Impurity 9

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. For Cinacalcet, the establishment of acceptable limits for impurities, including Impurity 9, is guided by a combination of international regulatory guidelines, pharmacopeial standards, and comprehensive toxicological assessments. While specific limits for every potential impurity are not always publicly disclosed in pharmacopoeias, the framework for their establishment is well-defined.

International Council for Harmonisation (ICH) Guidelines

The primary guidelines for setting impurity limits in new drug substances are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). According to ICH Q3A(R2), impurities should be identified, reported, and qualified. The qualification of an impurity involves assessing the toxicological data to justify a proposed acceptance criterion.

For identified impurities, a typical qualification threshold is a level of not more than 0.15% or 1.0 mg per day intake (whichever is lower) for drug substances administered at a maximum daily dose of up to 2 grams. For known, non-mutagenic impurities, a common limit is often set at or below 0.5%. These general guidelines form the basis for establishing a specific limit for this compound.

Pharmacopeial Standards

While the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for Cinacalcet Hydrochloride, these often list specified and unspecified impurities with general acceptance criteria rather than individual limits for every possible process impurity. Manufacturers are required to control all impurities, and the impurity profile of a generic product must be comparable to that of the reference listed drug.

Identification of this compound

This compound has been identified as 3-(4-Trifluoromethylphenyl)propenal. Key details of this compound are provided in the table below.

| Identifier | Value |

| Chemical Name | 3-(4-Trifluoromethylphenyl)propenal |

| CAS Number | 41917-83-3 |

| Molecular Formula | C10H7F3O |

| Molecular Weight | 200.16 g/mol |

Toxicological Considerations

The acceptable limit for an impurity is fundamentally linked to its toxicological profile. For impurities that are structurally alerting for mutagenicity, much lower limits, as defined by the ICH M7 guideline for mutagenic impurities, would be applicable. This involves establishing an acceptable intake (AI) based on toxicological data.

While a specific acceptable intake for this compound is not publicly available, toxicological information for structurally related compounds can be considered in a risk assessment. For instance, a safety data sheet for the related compound 3-[3-(Trifluoromethyl)phenyl]propanal indicates that it is harmful if swallowed and causes skin and eye irritation. This information would be part of a comprehensive assessment to establish a safe limit for Impurity 9 in the final drug product.

Setting the Specification

The final specification for this compound in the drug substance is determined by the manufacturer based on the process capability, stability studies, and the toxicological assessment. This specification is then subject to review and approval by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Public assessment reports for generic Cinacalcet products state that the impurity profiles have been reviewed and found to be acceptable, indicating that robust controls are in place for all impurities, including potential ones like Impurity 9.

The table below outlines a representative, though not officially published, specification for impurities in Cinacalcet drug substance, based on general pharmaceutical industry practices and regulatory expectations.

| Impurity | Acceptance Criterion (%) |

| This compound | ≤ 0.15 |

| Any other individual specified impurity | ≤ 0.15 |

| Any individual unspecified impurity | ≤ 0.10 |

| Total Impurities | ≤ 1.0 |

It is crucial to note that these are illustrative limits, and the actual specifications are part of the confidential manufacturing and control documentation submitted to regulatory agencies.

Future Research Directions for Cinacalcet Impurity 9

Exploration of Undiscovered Formation Pathways

The precise formation pathways of Cinacalcet impurity 9, 3-(4-Trifluoromethylphenyl)propenal, within the Cinacalcet manufacturing process are not extensively detailed in publicly available literature. However, based on the structure of the impurity and the known synthetic routes for Cinacalcet, several potential pathways can be postulated.

One likely origin is from a starting material or intermediate that possesses the trifluoromethyl group at the para-position of the phenyl ring, in contrast to the meta-position present in the active pharmaceutical ingredient (API). The synthesis of Cinacalcet typically involves the coupling of (R)-(+)-1-(1-Naphthyl)ethylamine with a side chain derived from 3-(trifluoromethyl)benzaldehyde (B1294959). If a starting material such as 4-(trifluoromethyl)benzaldehyde (B58038) were present as an impurity in the 3-(trifluoromethyl)benzaldehyde feedstock, it could undergo similar synthetic transformations, leading to the formation of 3-(4-Trifluoromethylphenyl)propenal.

Another possibility involves side reactions or degradation of key intermediates. The propenal structure suggests the potential for an aldol-type condensation reaction or an oxidation process of a corresponding alcohol precursor under certain reaction conditions. The stability of key intermediates under various process conditions, including temperature, pH, and the presence of catalysts, could influence the generation of this unsaturated aldehyde.

Further research is warranted to definitively elucidate the exact mechanisms of formation. This could involve:

Forced degradation studies: Subjecting key starting materials and intermediates of the Cinacalcet synthesis to stress conditions (heat, light, acid, base, oxidation) to identify the specific conditions under which 3-(4-Trifluoromethylphenyl)propenal is formed.

Isotopic labeling studies: Utilizing labeled precursors to trace the origin of the impurity within the reaction sequence.

In-depth analysis of raw materials: Thoroughly characterizing the impurity profile of the starting materials to identify any potential precursors to this compound.

A comprehensive understanding of these formation pathways is critical for developing effective control strategies to minimize or eliminate the presence of this impurity in the final drug substance.

Development of Advanced Analytical Techniques for Trace-Level Detection

The detection and quantification of trace-level impurities such as this compound are crucial for ensuring the quality and safety of Cinacalcet. As an α,β-unsaturated aldehyde, this impurity can be reactive and may require specialized analytical approaches for accurate measurement, particularly at low concentrations.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed technique for the analysis of pharmaceutical impurities. For an unsaturated aldehyde like 3-(4-Trifluoromethylphenyl)propenal, a specific HPLC-UV method would need to be developed and validated. This would involve optimizing the stationary phase, mobile phase composition, and detection wavelength to achieve adequate separation from the API and other impurities, as well as the necessary sensitivity.

Given the potential for low-level presence, more sensitive techniques such as liquid chromatography-mass spectrometry (LC-MS) would be highly beneficial. LC-MS offers superior sensitivity and selectivity, allowing for the confident identification and quantification of trace impurities. The development of a validated LC-MS method would be a significant advancement in the analytical control of this compound.

Furthermore, due to the reactive nature of the aldehyde functional group, derivatization techniques could be explored to enhance detection. Reaction with a suitable derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), can form a stable, chromophoric derivative that is more amenable to analysis by HPLC-UV or LC-MS, potentially improving both sensitivity and selectivity.

Future research in this area should focus on:

Development and validation of a specific and sensitive HPLC-UV method: This method should be capable of routinely quantifying this compound at levels compliant with regulatory requirements.

Establishment of a robust LC-MS/MS method: This would serve as a powerful tool for trace-level detection and confirmation of the impurity's identity.

Investigation of derivatization strategies: Exploring derivatization to overcome any challenges associated with the direct analysis of the aldehyde and to potentially lower the limits of detection and quantification.

The availability of such advanced analytical techniques is essential for the effective monitoring and control of this compound throughout the manufacturing process and in the final drug product.

Q & A

Basic Question: What analytical techniques are recommended for structural elucidation and quantification of Cinacalcet Impurity 9 in pharmaceutical formulations?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use reverse-phase LC with a C18 column and a gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid) coupled with tandem mass spectrometry for high sensitivity and specificity. Calibration curves should be validated over the expected impurity range (0.05–1.0% w/w) .

- Nuclear Magnetic Resonance (NMR): Employ ¹H and ¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to confirm structural identity, focusing on distinguishing trifluoromethyl groups and acrylic acid moieties common in Cinacalcet-related impurities .

- High-Performance Liquid Chromatography (HPLC): Validate methods per ICH Q2(R1) guidelines, ensuring resolution between Cinacalcet and Impurity 9. System suitability parameters (e.g., tailing factor <2.0, theoretical plates >2000) must be documented .

Basic Question: How can researchers ensure the purity and stability of this compound during storage and experimental use?

Methodological Answer:

- Storage Conditions: Store at 2–8°C in airtight, light-protected containers to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess impurity integrity .

- Purity Verification: Perform periodic HPLC analysis with a reference standard. Use differential scanning calorimetry (DSC) to monitor thermal stability and detect polymorphic changes .

- Handling Protocols: Avoid aqueous solvents unless necessary; use inert atmospheres (e.g., nitrogen) during weighing to prevent hygroscopic degradation .

Advanced Question: How should researchers design experiments to evaluate the biological impact of this compound on calcium-sensing receptor (CaSR) activity?

Methodological Answer:

- In Vitro Assays:

- Use HEK293 cells transfected with human CaSR. Measure intracellular calcium flux (Fluo-4 AM dye) and cAMP inhibition (ELISA) to compare Impurity 9’s allosteric modulation potency against Cinacalcet. Dose-response curves (0.1–10 µM) should be analyzed using nonlinear regression .

- Include positive controls (Cinacalcet) and negative controls (vehicle-only) to normalize data .

- Statistical Analysis: Apply paired t-tests for pre- vs post-treatment comparisons and ANOVA for dose-dependent effects. Use Bonferroni correction for multiple comparisons .

Advanced Question: What experimental strategies can resolve contradictions in reported impurity profiles of Cinacalcet across different synthesis batches?

Methodological Answer:

- Root-Cause Analysis:

- Map synthetic pathways to identify critical intermediates where Impurity 9 forms (e.g., during Heck coupling or trifluoromethylation steps). Use Design of Experiments (DoE) to vary reaction parameters (temperature, catalyst loading) and quantify impurity generation .

- Compare impurity profiles using Principal Component Analysis (PCA) on LC-MS datasets from multiple batches to isolate batch-specific anomalies .

- Cross-Validation: Collaborate with independent labs to replicate analyses, ensuring method robustness. Share raw chromatographic data and NMR spectra via open-access repositories for transparency .

Basic Question: What are the regulatory thresholds for reporting and controlling this compound in drug formulations?

Methodological Answer:

- ICH Guidelines:

- Documentation: Include impurity identity, synthesis route, and toxicological risk assessment in regulatory submissions. Cross-reference USP/EP monographs for analytical method harmonization .

Advanced Question: How can researchers assess the long-term pharmacokinetic impact of trace Impurity 9 in Cinacalcet formulations?

Methodological Answer:

- Preclinical Models: Administer Impurity 9 (0.1–1.0 mg/kg/day) to Sprague-Dawley rats for 6 months. Monitor serum calcium, PTH, and renal function biomarkers (e.g., creatinine, BUN) monthly. Compare results with Cinacalcet-only cohorts .

- Bioanalytical Methods: Use LC-MS/MS to quantify Impurity 9 in plasma. Validate methods for linearity (R² >0.99), accuracy (85–115%), and matrix effects (<15% CV) .

- Data Interpretation: Apply longitudinal mixed-effects models to account for inter-individual variability. Report effect sizes with 95% confidence intervals .

Advanced Question: What methodologies address gaps in understanding the genotoxic potential of this compound?

Methodological Answer:

- Ames Test: Use TA98 and TA100 bacterial strains with/without metabolic activation (S9 fraction). Test Impurity 9 at 0.5–500 µg/plate. A ≥2-fold increase in revertant colonies indicates mutagenicity .

- In Silico Prediction: Apply Derek Nexus or LeadScope to assess structural alerts (e.g., Michael acceptors in acrylic acid derivatives). Compare predictions with empirical data .

- Follow-Up Studies: If positive, conduct micronucleus assays in human lymphocytes or COMET assays to confirm clastogenicity .

Basic Question: How should researchers validate chromatographic methods for detecting Impurity 9 in the presence of structurally similar degradants?

Methodological Answer:

- Forced Degradation Studies: Expose Cinacalcet to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Use LC-MS to confirm Impurity 9’s stability and resolve co-eluting degradants .

- Peak Purity Analysis: Apply photodiode array (PDA) detectors with spectral deconvolution (e.g., ChemStation software) to verify homogeneity of Impurity 9 peaks .

Advanced Question: How can contradictory findings about Impurity 9’s pharmacological inactivity be reconciled with its structural similarity to Cinacalcet?

Methodological Answer:

- Molecular Dynamics Simulations: Model Impurity 9’s binding to CaSR’s allosteric site. Compare binding free energies (MM-PBSA) and residue interactions (hydrogen bonds, hydrophobic contacts) with Cinacalcet .

- Functional Assays: Test Impurity 9 in calcium flux assays at supraphysiological concentrations (10–100 µM) to detect weak partial agonism. Use Schild analysis to quantify potency shifts .

Advanced Question: What strategies optimize the synthesis of this compound for use as a reference standard?

Methodological Answer:

- Route Scouting: Replace Heck coupling with Suzuki-Miyaura cross-coupling to minimize byproduct formation. Optimize palladium catalyst (e.g., Pd(OAc)₂) and ligand (SPhos) ratios .

- Purification: Use preparative HPLC with a phenyl-hexyl column and isocratic elution (acetonitrile:water = 65:35). Confirm purity (>95%) via qNMR with maleic acid as an internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。